Superior NPFF2R Affinity vs. BIBP3226 and RF2
In a direct head-to-head comparison of binding affinities at the human NPFF2 receptor (hNPFF2R) using recombinant COS-1 cell membranes, RF9 demonstrates a Ki of 75 ± 9 nM [1]. This represents a 6.1-fold improvement in affinity over the prototypical NPY Y1/NPFF ligand BIBP3226 (Ki = 461 ± 107 nM) [1] and a 7.0-fold improvement over the earlier-generation antagonist RF2 (Ki = 526 ± 51 nM) [1]. This quantifiable increase in binding strength directly translates to lower effective concentrations required in functional assays.
| Evidence Dimension | Binding Affinity at Human NPFF2 Receptor (hNPFF2R) |
|---|---|
| Target Compound Data | Ki = 75 ± 9 nM |
| Comparator Or Baseline | BIBP3226 Ki = 461 ± 107 nM; RF2 Ki = 526 ± 51 nM |
| Quantified Difference | 6.1-fold improvement vs. BIBP3226; 7.0-fold improvement vs. RF2 |
| Conditions | Recombinant hNPFF2R expressed in COS-1 cell membranes; [125I]Tyr-NPFF radioligand binding assay |
Why This Matters
For procurement, this 6-7x potency advantage means RF9 achieves the same receptor occupancy at significantly lower concentrations, reducing the risk of off-target effects and minimizing compound consumption in long-term experimental protocols.
- [1] Simonin F, et al. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia. Proc Natl Acad Sci U S A. 2006;103(2):466-471. Table 1. View Source
